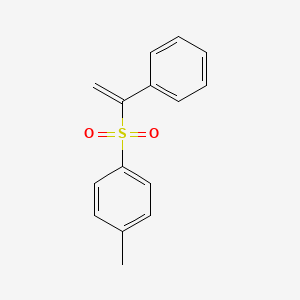
1-Methyl-4-(1-phenylethenesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-phenylethenesulfonyl)benzene is an organic compound with the molecular formula C15H14O2S It is a derivative of benzene, featuring a methyl group and a phenylethenesulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonylation of 1-methyl-4-vinylbenzene (p-methylstyrene) with phenylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(1-phenylethenesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Various electrophiles (e.g., halogens, nitro groups), Lewis acids (e.g., AlCl3), anhydrous conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized benzene derivatives with various substituents.
Applications De Recherche Scientifique
1-Methyl-4-(1-phenylethenesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-phenylethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(phenylsulfonyl)benzene: Lacks the ethenyl group, leading to different reactivity and applications.
1-Methyl-4-(1-methylethenyl)benzene: Contains a methylethenyl group instead of a phenylethenesulfonyl group, resulting in distinct chemical properties.
1-Methyl-4-(phenylmethyl)benzene: Features a phenylmethyl group, offering different functionalization possibilities
Uniqueness: 1-Methyl-4-(1-phenylethenesulfonyl)benzene is unique due to the presence of both a methyl group and a phenylethenesulfonyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
77825-74-2 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1-methyl-4-(1-phenylethenylsulfonyl)benzene |
InChI |
InChI=1S/C15H14O2S/c1-12-8-10-15(11-9-12)18(16,17)13(2)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
Clé InChI |
NWFAYBVKLGZLDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


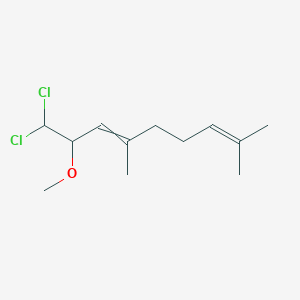
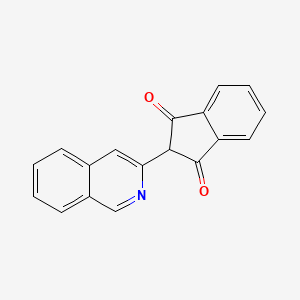
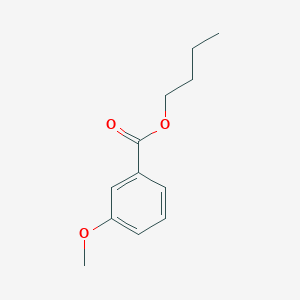
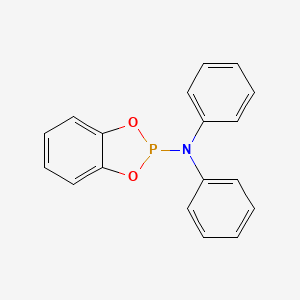
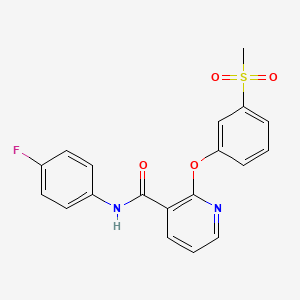
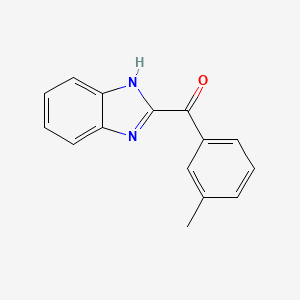
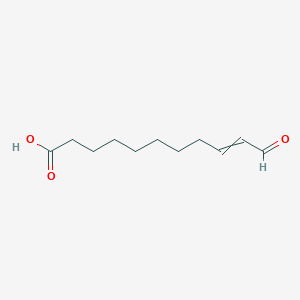
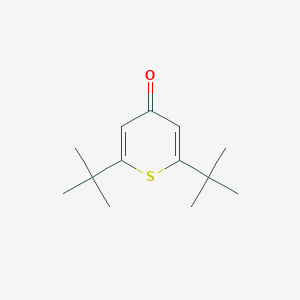
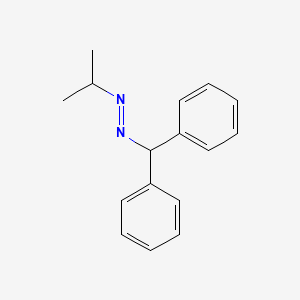
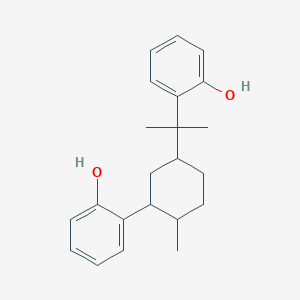
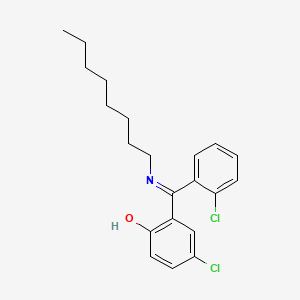
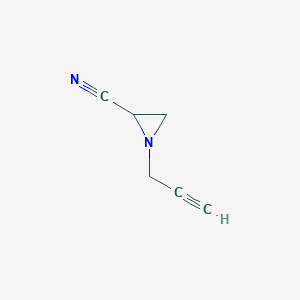
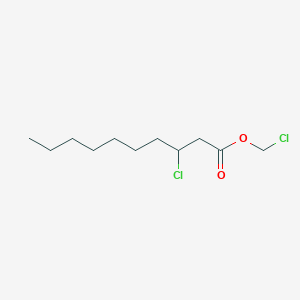
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
